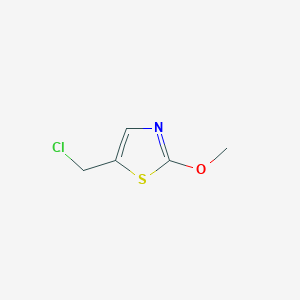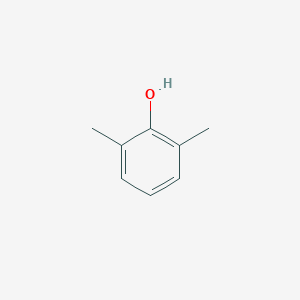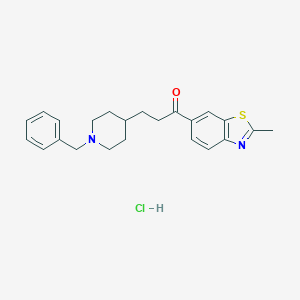
Lecdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lecdg is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Lecdg is a synthetic compound that is structurally similar to the natural compound called lecithin. Lecithin is a phospholipid that is found in cell membranes and is involved in various physiological processes. Lecdg has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Lecdg is not fully understood, but it is believed to be due to its ability to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, such as learning and memory. By increasing the levels of acetylcholine, Lecdg may improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
Lecdg has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Lecdg has also been shown to have antioxidant properties, which may protect against oxidative stress. Additionally, Lecdg has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Lecdg in lab experiments include its ability to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, Lecdg has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. The limitations of using Lecdg in lab experiments include the fact that its mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Lecdg. One area of research is the development of Lecdg-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the study of Lecdg's potential use in the treatment of liver diseases. Additionally, more research is needed to fully understand the mechanism of action of Lecdg and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
Lecdg is synthesized through a chemical reaction between lecithin and dimethylaminoethanol (DMAE). DMAE is a precursor to acetylcholine, a neurotransmitter that is involved in various cognitive processes. The reaction between lecithin and DMAE results in the formation of Lecdg, which has been shown to have similar properties to lecithin.
Wissenschaftliche Forschungsanwendungen
Lecdg has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Lecdg has also been studied for its potential use in the treatment of liver diseases, as it has been shown to have hepatoprotective effects.
Eigenschaften
CAS-Nummer |
157878-99-4 |
|---|---|
Molekularformel |
C33H45N7O7 |
Molekulargewicht |
651.8 g/mol |
IUPAC-Name |
(4R)-4-[[(E)-2-amino-3-(4-hydroxyphenyl)prop-1-enyl]amino]-5-[[(2S)-1-[[(2S)-1-(2,4-diaminobutanoylamino)-4-methyl-1-oxopent-3-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N7O7/c1-20(2)16-27(33(47)40-30(44)25(36)14-15-34)38-32(46)28(18-21-6-4-3-5-7-21)39-31(45)26(12-13-29(42)43)37-19-23(35)17-22-8-10-24(41)11-9-22/h3-11,16,19,25-28,37,41H,12-15,17-18,34-36H2,1-2H3,(H,38,46)(H,39,45)(H,42,43)(H,40,44,47)/b23-19+/t25?,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
MTHFFDZIGRKBNR-YGXJWFIUSA-N |
Isomerische SMILES |
CC(=C[C@@H](C(=O)NC(=O)C(CCN)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCC(=O)O)N/C=C(\CC2=CC=C(C=C2)O)/N)C |
SMILES |
CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C |
Kanonische SMILES |
CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C |
Synonyme |
enkephalinamide, cyclo(Dab(2)-D-Glu(3))leucine enkephalinamide-Leu, cyclo(alpha,gamma-dibutyric acid(2)-glutamyl(3))- LECDG Leu-enkephalinamide, cyclo(dibutyric acid(2)-glutamyl(3))- leucine enkephalinamide, cyclo(Dab(2)-Glu(3))- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)








